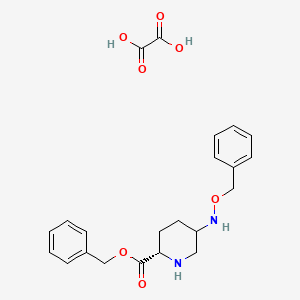
Benzyl (2S)-5-((benzyloxy)amino)piperidine-2-carboxylate oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-5-Benzyloxyaminopiperidin-2-carboxylic acid benzyl ester oxalate is a chemical compound with the molecular formula C22H26N2O7. It is known for its role as an intermediate in the synthesis of various pharmaceutical agents, particularly those targeting bacterial infections. This compound is characterized by its piperidine ring structure, which is substituted with a benzyloxyamino group and a carboxylic acid benzyl ester.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-5-Benzyloxyaminopiperidin-2-carboxylic acid benzyl ester oxalate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the protection of the carboxylic acid and oxyamine functions, followed by the introduction of the benzyloxy group. The key steps include:
Protection of Functional Groups: The carboxylic acid and oxyamine groups are protected using suitable protecting groups.
Introduction of Benzyloxy Group: The benzyloxy group is introduced through a nucleophilic substitution reaction.
Cyclization: The protected intermediate undergoes cyclization to form the piperidine ring.
Deprotection: The protecting groups are removed to yield the final product.
Industrial Production Methods
In an industrial setting, the production of (2S)-5-Benzyloxyaminopiperidin-2-carboxylic acid benzyl ester oxalate involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-5-Benzyloxyaminopiperidin-2-carboxylic acid benzyl ester oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the benzyloxyamino group to other amine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
(2S)-5-Benzyloxyaminopiperidin-2-carboxylic acid benzyl ester oxalate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It serves as a precursor in the development of pharmaceutical agents, particularly those with antibacterial properties.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of (2S)-5-Benzyloxyaminopiperidin-2-carboxylic acid benzyl ester oxalate involves its interaction with specific molecular targets. The benzyloxyamino group can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The piperidine ring structure provides a scaffold that enhances binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S,5R)-5-Benzyloxyaminopiperidin-2-carboxylic acid benzyl ester
- (2S,5S)-5-Benzyloxyaminopiperidin-2-carboxylic acid benzyl ester
- (2S,5R)-5-Benzyloxyaminopiperidin-2-carboxylic acid benzyl ester ethanedioate
Uniqueness
(2S)-5-Benzyloxyaminopiperidin-2-carboxylic acid benzyl ester oxalate is unique due to its specific stereochemistry and the presence of the oxalate counterion. This configuration can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C22H26N2O7 |
|---|---|
Molekulargewicht |
430.5 g/mol |
IUPAC-Name |
benzyl (2S)-5-(phenylmethoxyamino)piperidine-2-carboxylate;oxalic acid |
InChI |
InChI=1S/C20H24N2O3.C2H2O4/c23-20(24-14-16-7-3-1-4-8-16)19-12-11-18(13-21-19)22-25-15-17-9-5-2-6-10-17;3-1(4)2(5)6/h1-10,18-19,21-22H,11-15H2;(H,3,4)(H,5,6)/t18?,19-;/m0./s1 |
InChI-Schlüssel |
AMOSSTKBTVKFNW-DSJAQNLYSA-N |
Isomerische SMILES |
C1CC(CN[C@@H]1C(=O)OCC2=CC=CC=C2)NOCC3=CC=CC=C3.C(=O)(C(=O)O)O |
Kanonische SMILES |
C1CC(NCC1NOCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



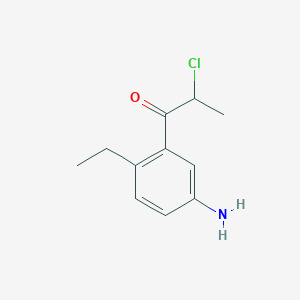

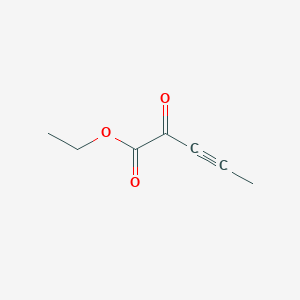


![5,5-Difluoro-1-oxa-7-azaspiro[3.5]nonane 2,2,2-trifluoroacetate](/img/structure/B14036763.png)
![8-Benzyl-5-oxa-2,8-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B14036777.png)
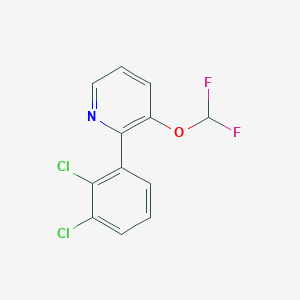


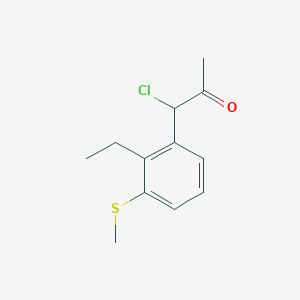
![(3AR,7AS)-3-Methyl-1-propylhexahydro-1H-imidazo[4,5-C]pyridin-2(3H)-one hcl](/img/structure/B14036822.png)

